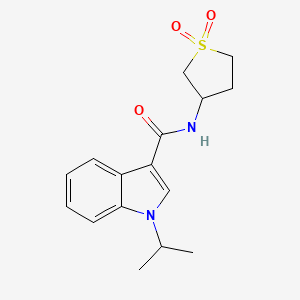![molecular formula C17H16N4O2 B12162179 3-methyl-4-oxo-N-[2-(pyridin-4-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B12162179.png)
3-methyl-4-oxo-N-[2-(pyridin-4-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-oxo-N-[2-(pyridin-4-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, a pyridine moiety, and a carboxamide group, making it a versatile molecule for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-oxo-N-[2-(pyridin-4-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazine core, followed by the introduction of the methyl and oxo groups. The final step involves the attachment of the pyridin-4-yl ethyl group and the formation of the carboxamide.
Formation of Phthalazine Core: The synthesis begins with the cyclization of appropriate precursors to form the phthalazine ring.
Introduction of Methyl and Oxo Groups: Methylation and oxidation reactions are carried out to introduce the 3-methyl and 4-oxo groups.
Attachment of Pyridin-4-yl Ethyl Group: The pyridin-4-yl ethyl group is introduced via a nucleophilic substitution reaction.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-oxo-N-[2-(pyridin-4-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-methyl-4-oxo-N-[2-(pyridin-4-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound may be used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-4-oxo-N-[2-(pyridin-4-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-4-oxo-N-[2-(pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide
- 3-methyl-4-oxo-N-[2-(pyridin-2-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide
- 4-oxo-N-[2-(pyridin-4-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide
Uniqueness
3-methyl-4-oxo-N-[2-(pyridin-4-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridin-4-yl group, in particular, may confer distinct binding properties and interactions with molecular targets compared to similar compounds with different substitution patterns.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
3-methyl-4-oxo-N-(2-pyridin-4-ylethyl)phthalazine-1-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-21-17(23)14-5-3-2-4-13(14)15(20-21)16(22)19-11-8-12-6-9-18-10-7-12/h2-7,9-10H,8,11H2,1H3,(H,19,22) |
InChI Key |
ILNORAWDDORIQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12162105.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12162109.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B12162114.png)

![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12162124.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12162136.png)
![Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12162141.png)
![5-[(4-Ethoxy-3-methoxyphenyl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazo lidin-4-one](/img/structure/B12162145.png)
![5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol](/img/structure/B12162148.png)
![2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B12162150.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-5-carboxamide](/img/structure/B12162153.png)
![6-chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B12162159.png)
![(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone](/img/structure/B12162163.png)
